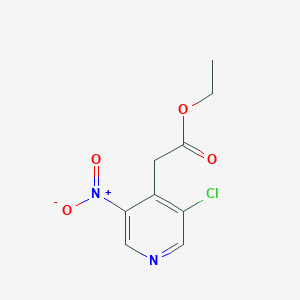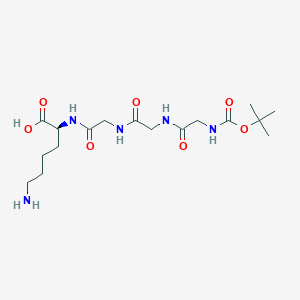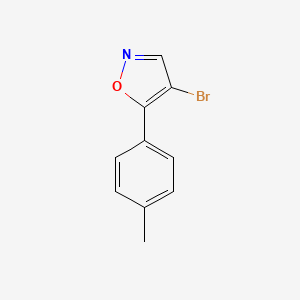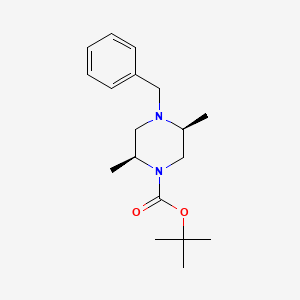
5-Oxo-octahydro-isoindole-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Oxo-octahydro-isoindole-1-carboxylic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 183.2 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Understanding Misconceptions in Chemistry Education
A study highlights common misconceptions among students regarding chemical terms and reactions, which indirectly relates to the complexity of understanding substances like 5-Oxo-octahydro-isoindole-1-carboxylic acid. It emphasizes the challenge in chemistry education to accurately convey the properties and applications of complex molecules (H. Schmidt, 1997).
Biochemical Modulation and Cancer Treatment
Research on a novel oral anticancer drug, S-1, which involves biochemical modulation of 5-fluorouracil, showcases the potential of specific biochemical pathways in developing treatments for diseases. Although not directly about this compound, this study illustrates how understanding and manipulating biochemical compounds can lead to significant medical advancements (Y. Sakata et al., 1998).
Exploration of Bioactive Metabolites
The study of 5-oxo-6,8,11,14-eicosatetraenoic acid and its effects on human skin highlights the importance of researching oxylipins and related metabolites in understanding inflammatory responses and potential therapeutic targets. This area of research may share methodologies and analytical techniques applicable to studying this compound (S. Muro et al., 2003).
Neurotransmitter Systems and Behavioral Implications
Investigations into the neurotransmitter metabolites like 5-hydroxyindoleacetic acid (5-HIAA) in various contexts, such as violent behavior and depressive disorders, underscore the interconnectedness of biochemical processes and mental health. These studies provide a framework for considering how different biochemical compounds, including this compound, may play roles in complex biological systems and behaviors (M. Linnoila et al., 1983).
Future Directions
Mechanism of Action
- The primary target of 5-Oxo-octahydro-isoindole-1-carboxylic acid is not explicitly mentioned in the available literature. However, we know that indole derivatives, to which this compound belongs, can interact with various receptors due to their aromatic nature .
- Generally, indole derivatives can engage in electrophilic substitution reactions due to their π-electron-rich structure, similar to benzene rings .
- However, indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
5-Oxo-octahydro-isoindole-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter the expression of specific genes, thereby impacting protein synthesis and cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, either blocking substrate access or enhancing enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific organelles, such as the nucleus or mitochondria, where it can modulate cellular activities and functions.
Properties
IUPAC Name |
5-oxo-1,2,3,3a,4,6,7,7a-octahydroisoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBLNEVPNNXQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239225 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-54-0 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)




![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)



![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)




